6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chromenone core with a chloro substituent at the 6-position, a morpholino group at the 4-position, and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Morpholino Group Addition: The morpholino group can be introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound.
Methylation: The methyl group at the 7-position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a pharmacological tool.
Chemical Biology: It is used to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the chromenone core.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-chloro-2H-chromen-2-one: Similar structure but lacks the morpholino group.
6-chloro-4-(methylamino)methyl-7-methyl-2H-chromen-2-one: Similar structure but with a different substituent at the 4-position.
Uniqueness
6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one is unique due to the presence of the morpholino group, which can enhance its solubility and biological activity. The combination of the chloro and morpholino groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBTGDHGXVMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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